6-(Pyrrolidin-1-yl)-9H-purin-2-amine
Overview
Description
6-(Pyrrolidin-1-yl)-9H-purin-2-amine is a heterocyclic compound that features both a pyrrolidine ring and a purine base. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring purines, which are key components of nucleic acids.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may interact with multiple targets.
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different biological profiles.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which may influence the ADME properties of this compound.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule , which may influence how environmental factors affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring is a common feature in many biologically active compounds . The pyrrolidine ring is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Cellular Effects
It is known that compounds with a pyrrolidine ring can have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrrolidin-2-one, a related compound, can act as a potential protoporphyrinogen oxidase (PPO) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine typically involves the introduction of a pyrrolidine ring to a purine scaffold. One common method involves the nucleophilic substitution reaction where a halogenated purine derivative reacts with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine in DMF with a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Pyrrolidin-1-yl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in modulating biological pathways involving purine receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(Pyrrolidin-1-yl)-2-pyridinone
- 6-(Pyrrolidin-1-yl)-2-pyrimidinone
- 6-(Pyrrolidin-1-yl)-2-pyridone
Uniqueness
6-(Pyrrolidin-1-yl)-9H-purin-2-amine is unique due to its dual ring structure, which combines the properties of both pyrrolidine and purine. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one type of ring.
Properties
IUPAC Name |
6-pyrrolidin-1-yl-7H-purin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVBNMGJPXGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597659 | |
Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18202-53-4 | |
Record name | 6-(1-Pyrrolidinyl)-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18202-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Pyrrolidin-1-yl)-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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